1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Catalog No.
S708105
CAS No.
1585-90-6
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

CAS Number

1585-90-6

Product Name

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(2-hydroxyethyl)pyrrole-2,5-dione

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2

InChI Key

AXTADRUCVAUCRS-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCO

Canonical SMILES

C1=CC(=O)N(C1=O)CCO

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide, is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. This compound features a five-membered pyrrole ring that exhibits aromatic character due to the delocalization of electrons among its nitrogen and carbon atoms. The presence of two carbonyl groups at positions 2 and 5 enhances its electron-withdrawing properties, while the hydroxyethyl group attached at the C2 position contributes polar characteristics to the molecule .

Bioconjugation Agent

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide (N-HEMal), is a valuable tool in bioconjugation chemistry due to its unique properties. It possesses a maleimide group, known for its efficient and selective reaction with thiol (-SH) groups present in cysteine residues of proteins and other biomolecules. This specific reaction allows for the controlled attachment of N-HEMal to target molecules, enabling various applications in biological research [].

Protein Labeling and Modification

N-HEMal's ability to covalently bind to thiol groups makes it particularly useful in protein labeling and modification experiments. By attaching N-HEMal to specific proteins, researchers can:

  • Track and monitor protein localization and movement within cells by incorporating fluorescent probes or other detectable tags onto the N-HEMal moiety [].
  • Introduce functionalities such as biotin or polyethylene glycol (PEG) groups, enabling further downstream applications like protein purification, detection, or drug delivery [].
  • Study protein-protein interactions by attaching different labels to interacting partners and analyzing their co-localization or complex formation [].

Advantages of N-HEMal for Protein Labeling:

  • High Specificity: N-HEMal reacts selectively with thiols, minimizing undesired side reactions with other functional groups in proteins [].
  • Biocompatibility: N-HEMal exhibits minimal cytotoxicity, making it suitable for use in live cell experiments.
  • Rapid Reaction: The reaction between N-HEMal and thiols is fast and efficient, allowing for quick conjugation under mild conditions.

Drug Delivery Applications

N-HEMal holds promise in the field of drug delivery due to its ability to modify therapeutic molecules. By attaching N-HEMal to drugs, researchers can achieve:

  • Targeted delivery: N-HEMal can be conjugated to targeting moieties that recognize specific receptors on diseased cells, enabling the delivery of drugs directly to the site of action and reducing side effects.
  • Improved pharmacokinetics: N-HEMal conjugation can enhance the solubility and stability of drugs in circulation, thereby prolonging their half-life and improving their therapeutic efficacy.

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to its corresponding alcohol or amine forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like alkyl halides or acyl chlorides .

Research indicates that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione possesses significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's ability to selectively react with thiol groups in proteins makes it a valuable tool in bioconjugation chemistry, facilitating protein labeling and modification . Additionally, it shows promise in drug delivery applications due to its capacity to modify therapeutic molecules effectively.

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be achieved through various methods. A common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. This reaction typically proceeds via an intermediate formation that cyclizes to yield the desired pyrrole derivative. The synthesis is often conducted at moderate temperatures and in suitable solvents to enhance reaction efficiency .

This compound has a broad spectrum of applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds.
  • Biological Studies: Its unique reactivity with thiol groups makes it useful for developing new pharmaceuticals and studying protein interactions.
  • Industrial Uses: It finds applications in producing specialty chemicals, polymers, and resins .

Studies focusing on the interactions of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione with biological macromolecules have highlighted its role as a cross-linker in biochemical assays. Its ability to form stable covalent bonds with thiol-containing biomolecules enables researchers to explore protein dynamics and interactions effectively. Such studies are crucial for understanding cellular processes and developing therapeutic strategies targeting specific proteins .

Several compounds share structural similarities with 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-(2-Hydroxyethyl)piperazinePiperazine derivativeContains a piperazine ring; used in pharmaceuticals.
2-Hydroxyethyl methacrylateMethacrylateUsed in polymer chemistry; lacks a pyrrole structure.
1-(2-Hydroxyethyl)pyrrolidinePyrrolidineContains a pyrrolidine ring; different reactivity.

Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione stands out due to its specific combination of a hydroxyethyl group and a pyrrole ring, which imparts distinct chemical and biological properties not found in the other compounds listed above .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

141.042593085 g/mol

Monoisotopic Mass

141.042593085 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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